molecular formula C9H14N2 B14012435 N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine CAS No. 77934-44-2

N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine

Cat. No.: B14012435
CAS No.: 77934-44-2
M. Wt: 150.22 g/mol
InChI Key: KGUFMFOWCRQLME-UHFFFAOYSA-N
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Description

N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine is an organic compound that features a pyrrole ring and a butylamine side chain. This compound is of interest due to its unique structure, which combines the properties of pyrrole and butylamine, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with butan-1-amine in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: The compound can be reduced to form pyrrolidines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrolinones

    Reduction: Pyrrolidines

    Substitution: N-substituted pyrroles

Scientific Research Applications

N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with biological macromolecules, influencing their function and activity. The butylamine side chain can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Butan-1-amine: A simple aliphatic amine with similar basicity but lacking the aromatic pyrrole ring.

    Pyrrole: An aromatic heterocycle with similar reactivity but lacking the butylamine side chain.

    N-substituted pyrroles: Compounds with various substituents on the pyrrole ring, offering different reactivity and properties.

Uniqueness

N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine is unique due to its combination of a pyrrole ring and a butylamine side chain, providing a balance of aromatic and aliphatic properties. This dual nature enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.

Properties

CAS No.

77934-44-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-butyl-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C9H14N2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8,11H,2-3,6H2,1H3

InChI Key

KGUFMFOWCRQLME-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CC=CN1

Origin of Product

United States

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